

Comparative pharmacokinetic profiles of different Flumequine sodium salts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flumequine sodium*

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Comparative Pharmacokinetic Profiles of Flumequine Formulations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of various Flumequine formulations based on available experimental data. While the specific comparative data on different **Flumequine sodium** salts is not readily available in published literature, this document summarizes key pharmacokinetic parameters for various Flumequine formulations across different animal species. This information is crucial for researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion of Flumequine, and for the development of effective drug delivery systems.

Executive Summary

Flumequine is a first-generation fluoroquinolone antibiotic with a primary application in veterinary medicine for treating enteric infections. Its efficacy is intrinsically linked to its pharmacokinetic properties, which can vary significantly with the formulation and route of administration. This guide consolidates data from multiple studies to present a comparative overview of key pharmacokinetic parameters, including maximum plasma concentration (C_{max}), time to reach maximum concentration (T_{max}), area under the concentration-time curve (AUC), and bioavailability.

Comparative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of Flumequine in various formulations and animal models.

Table 1: Pharmacokinetic Parameters of Flumequine in Calves

Formulation	Dose	Route	Cmax (µg/mL)	Tmax (h)	Bioavailability (%)	Reference
Soluble					100	
Formulation	10 mg/kg	IM	6.2	0.5	(complete absorption)	[1]
Oily			Not			
Suspension 1	20 mg/kg	IM	clinically significant	-	44	[1]
Oily			Not			
Suspension 2	20 mg/kg	IM	clinically significant	-	44	[1]
Oral						
Formulation	5 mg/kg	Oral	-	-	55.7	[1]
Oral						
Formulation	20 mg/kg	Oral	-	-	92.5	[1]
Flumix®	10 mg/kg	Oral	5.02 ± 1.46 (1-week-old)	~3	100	[2]
Flumix®	10 mg/kg	Oral	3.28 ± 0.42 (18-week-old)	~3	100	[2]
Flumix C® (with colistin sulfate)	10 mg/kg	Oral	Lower than Flumix®	-	75.9 ± 18.2	[2]
Pure Flumequine in milk replacer	10 mg/kg	Oral	Lower than Flumix®	-	Incomplete absorption	[2]

Table 2: Pharmacokinetic Parameters of Flumequine in Broiler Chickens

Formulation	Dose	Route	Cmax (μ g/mL)	Tmax (h)	Bioavailability (%)	Reference
Oral						
Gavage (Fasted)	10 mg/kg	Oral	4.11 \pm 1.68	-	-	[3][4]
Oral					Reduced	
Gavage (Non-fasted)	10 mg/kg	Oral	2.13 \pm 0.7	-	by at least 50%	[3][4]
Medicated Drinking Water	1 g/L (continuous for 72h)	Oral	-	-	Compensated for feed-induced decrease	[3][4]
Flumisol®	12 mg/kg	Oral	1.88	1.42	-	[5]
Maquin®	12 mg/kg	Oral	1.76	1.41	-	[5]
Oral Solution	12 mg/kg	Oral	3.62	1.43	57	[6][7]

Table 3: Pharmacokinetic Parameters of Flumequine in Fish

Species	Formulation	Dose	Route	Cmax (μ g/mL)	Tmax (h)	Bioavailability (%)	Reference
Gilthead Sea Bream	Oral Administration	20 mg/kg	Oral	1.7	-	29	[8] [9]
Lumpfish	Oral Administration	25 mg/kg	Oral	2.77	7.7	-	[10]
Channel Catfish	Oral Dosing	5 mg/kg	Oral	3.1	14	44	[11]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Pharmacokinetic Study in Calves[1][2]

- Animals: Healthy male veal calves of varying ages (1, 5, and 18 weeks old).
- Housing and Feeding: Calves were housed in individual crates and fed a milk replacer diet.
- Drug Administration:
 - Intravenous (IV): A single dose of Flumequine was administered as a rapid bolus injection into the jugular vein.
 - Intramuscular (IM): Soluble and oily suspension formulations of Flumequine were injected into the neck muscles.
 - Oral: Flumequine formulations (Flumix®, Flumix C®, pure Flumequine) were mixed with the milk replacer and given as a single oral dose.
- Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points before and after drug administration.

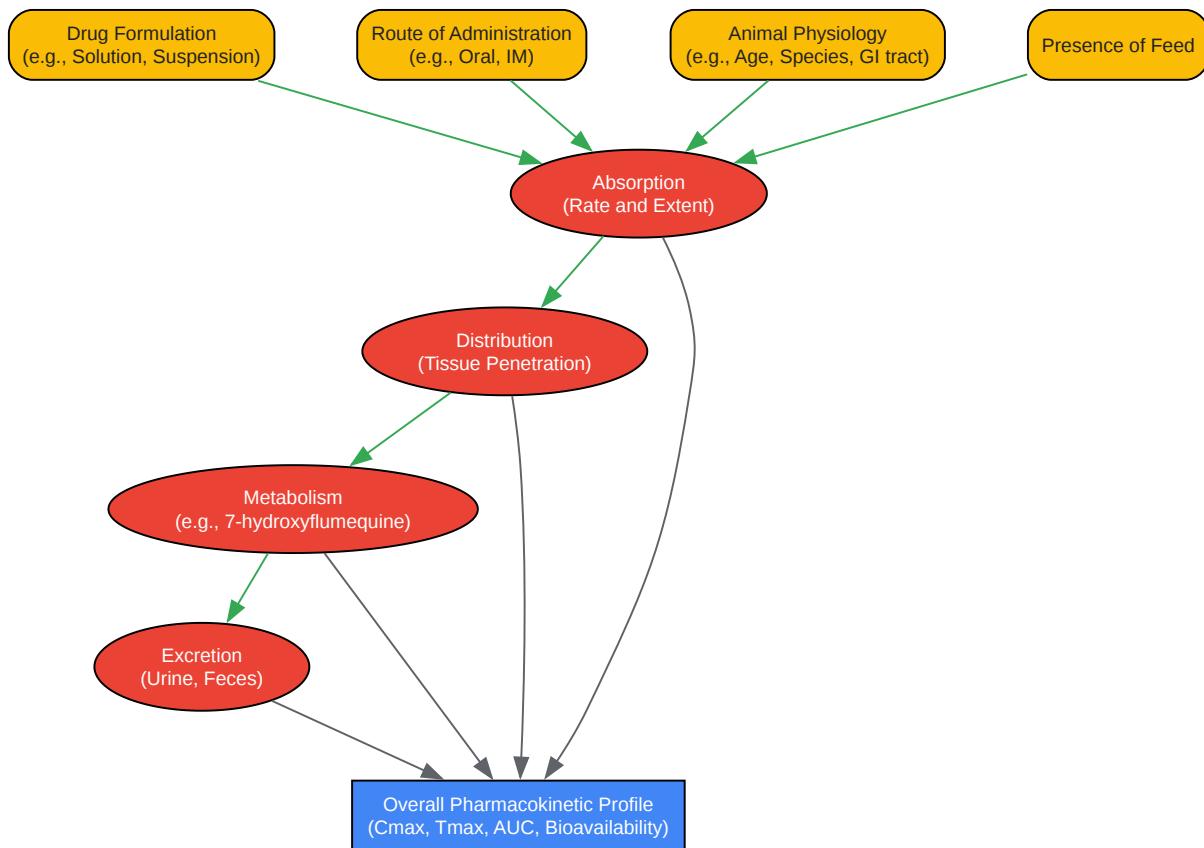
- Sample Processing: Plasma was separated by centrifugation and stored frozen until analysis.
- Analytical Method: Flumequine concentrations in plasma were determined using a validated high-performance liquid chromatography (HPLC) method.
- Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using a two-compartment open model to determine pharmacokinetic parameters such as Cmax, Tmax, elimination half-life ($t_{1/2\beta}$), and AUC. Bioavailability was calculated by comparing the AUC after oral or IM administration with the AUC after IV administration.

Bio-equivalence Study in Broiler Chickens[5]

- Animals: Healthy one-day-old Hubbard broiler chickens.
- Housing and Feeding: Chickens were kept in individual cages under controlled environmental conditions with free access to feed and water.
- Study Design: A randomized, two-period, two-sequence crossover design was used. The two oral formulations, Flumisol® (test product) and Maquin® (reference product), were administered.
- Drug Administration: A single oral dose of 12 mg/kg body weight of each formulation was administered.
- Blood Sampling: Blood samples were collected at specified time intervals after drug administration.
- Sample Processing: Serum was separated and stored at -20°C until analysis.
- Analytical Method: Serum concentrations of Flumequine were quantified using a validated HPLC method.
- Pharmacokinetic and Statistical Analysis: The Cmax and Tmax were obtained directly from the serum concentration-time data. The AUC was calculated using the linear trapezoidal rule. Bio-equivalence was assessed by comparing the 90% confidence intervals of the geometric mean ratios (test/reference) for Cmax and AUC to the acceptance range of 0.80-1.25.

Visualizations

The following diagrams illustrate the typical workflow of a pharmacokinetic study and the factors influencing the pharmacokinetic profile of a drug.



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- To cite this document: BenchChem. [Comparative pharmacokinetic profiles of different Flumequine sodium salts]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b593379#comparative-pharmacokinetic-profiles-of-different-flumequine-sodium-salts>

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